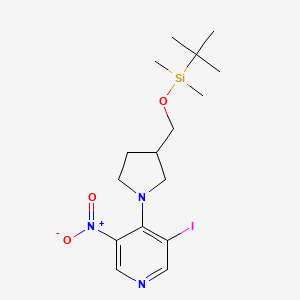
4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine
概要
説明
The compound “4-(3-((Tert-butyldimethylsilyloxy)methyl)-pyrrolidin-1-YL)-3-iodo-5-nitropyridine” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom . The molecule also features a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The tert-butyldimethylsilyloxy group is a common protecting group in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and pyrrolidine rings would introduce some rigidity into the molecule. The electron-withdrawing nitro group and electron-donating tert-butyldimethylsilyloxy group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The pyridine ring is aromatic and relatively stable, but can undergo electrophilic aromatic substitution. The nitro group is electron-withdrawing and can make the pyridine ring more susceptible to electrophilic attack . The tert-butyldimethylsilyloxy group can be removed under mildly acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar nitro group and nonpolar tert-butyldimethylsilyloxy group could affect its solubility. The aromatic pyridine ring could contribute to its UV/Vis absorption spectrum .科学的研究の応用
Nitropyridyl Isocyanates in Cycloaddition Reactions
Nitropyridyl isocyanates, such as 3-nitro-4-pyridyl isocyanate and 5-nitropyridin-2-yl isocyanate, demonstrate significant reactivity in 1,3-dipolar cycloaddition reactions. These reactions yield tetrazolinones and substituted amines, highlighting the potential of nitropyridyl compounds in synthesizing diverse organic structures (Holt & Fiksdahl, 2007).
Fragmentation and Reductive Amination
The fragmentation of certain pyridine derivatives followed by reductive amination leads to the creation of complex organic structures, such as pyrrolidine aza sugar derivatives. This process demonstrates the versatility of pyridine-based compounds in synthetic chemistry (Schumacher-Wandersleb, Petersen & Peter, 1994).
Group 10 Metal Aminopyridinato Complexes
Aminopyridines, such as (4-Methyl-pyridin-2-yl)(trimethylsilanyl)amine, have been used to synthesize Group 10 amido compounds. These compounds demonstrate potential in catalytic activities like Suzuki cross-coupling and polymerization of MeH2SiSiH2Me, showcasing the application of pyridine derivatives in catalysis and polymerization (Deeken et al., 2006).
Synthesis of Isoxazolones and Their Rearrangements
The synthesis of aminoisoxazolones and their subsequent rearrangement to form imidazo[1,2-a]pyridines and indoles using triethylamine demonstrates the reactivity and transformation potential of pyridine derivatives in organic synthesis (Khalafy, Setamdideh & Dilmaghani, 2002).
Pyrrolidine Synthesis via Cycloaddition
Pyrrolidine synthesis through [3+2] cycloaddition reactions indicates the potential of pyridine derivatives in generating biologically significant compounds. These reactions proceed under mild conditions, contributing to the diverse applications of pyridine-based compounds (Żmigrodzka et al., 2022).
Coordination Polymers with Pyridine Derivatives
The synthesis and characterization of coordination polymers using pyridine derivatives, like 4′-(pyrimidin-5-yl)-4,2′:6′,4″-terpyridine, highlights their application in materials science and the development of novel molecular structures (Klein et al., 2014).
作用機序
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
tert-butyl-[[1-(3-iodo-5-nitropyridin-4-yl)pyrrolidin-3-yl]methoxy]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26IN3O3Si/c1-16(2,3)24(4,5)23-11-12-6-7-19(10-12)15-13(17)8-18-9-14(15)20(21)22/h8-9,12H,6-7,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAXNEJQOMFZOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCN(C1)C2=C(C=NC=C2[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26IN3O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120817 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186310-82-6 | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-1-pyrrolidinyl]-3-iodo-5-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



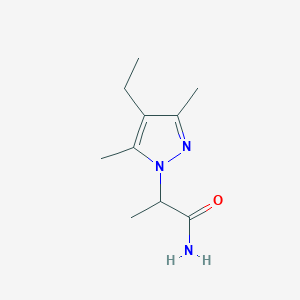
![3-[(4-Bromophenyl)methyl]-5-chloro-1,2,4-thiadiazole](/img/structure/B1439669.png)
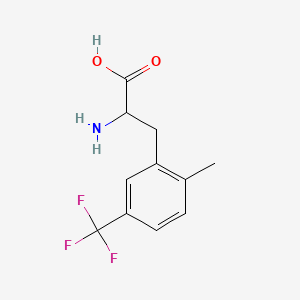


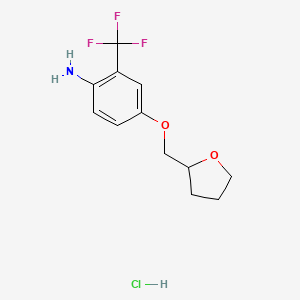
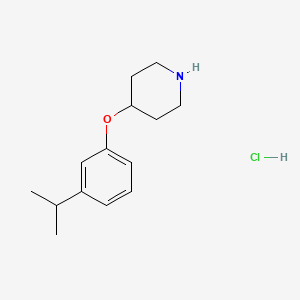
![3,5-Dichloro-N-[2-(3-methylphenoxy)propyl]aniline](/img/structure/B1439680.png)
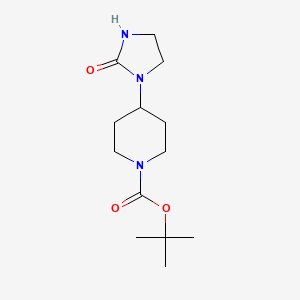
![2-[4-(2-Amino-ethyl)-piperazin-1-yl]-ethylamine tetrahydrochloride](/img/structure/B1439682.png)
![N-[4-(Heptyloxy)benzyl]-3,4-dimethylaniline](/img/structure/B1439685.png)
![N-{2-[2-(Sec-butyl)phenoxy]butyl}-4-ethoxyaniline](/img/structure/B1439687.png)
![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dimethylaniline](/img/structure/B1439688.png)
![N-{3-[(2-Bromoacetyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B1439690.png)